REACTION_SMILES
|
[C:20](=[O:21])([OH:22])[O-:23].[CH3:25][OH:26].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH:6]=[CH:7][C:8](=[O:9])[OH:10])[cH:11][cH:12][cH:13][cH:14]1.[Na+:24].[S:15](=[O:16])(=[O:17])([OH:18])[OH:19]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH:6]=[CH:7][C:8](=[O:9])[O:10][CH3:20])[cH:11][cH:12][cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C=Cc1ccccc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=Cc1ccccc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:20](=[O:21])([OH:22])[O-:23].[CH3:25][OH:26].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH:6]=[CH:7][C:8](=[O:9])[OH:10])[cH:11][cH:12][cH:13][cH:14]1.[Na+:24].[S:15](=[O:16])(=[O:17])([OH:18])[OH:19]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH:6]=[CH:7][C:8](=[O:9])[O:10][CH3:20])[cH:11][cH:12][cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C=Cc1ccccc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=Cc1ccccc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |